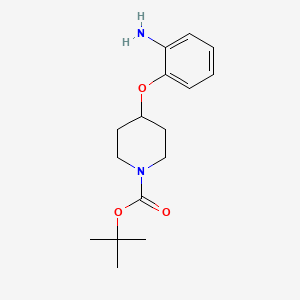

Tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-8-12(9-11-18)20-14-7-5-4-6-13(14)17/h4-7,12H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHIDQUFPVMERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383394 | |

| Record name | tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690632-14-5 | |

| Record name | 1,1-Dimethylethyl 4-(2-aminophenoxy)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-aminophenol. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The process involves:

Formation of the piperidine intermediate: Piperidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperidine-1-carboxylate.

Coupling with 2-aminophenol: The intermediate is then reacted with 2-aminophenol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Preliminary studies suggest that tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate may exhibit several biological activities:

- Neurotransmitter Interaction : The compound shows potential interactions with neurotransmitter systems, which may correlate with therapeutic effects related to mood disorders and anxiety.

- Anticonvulsant Properties : Similar compounds with piperidine structures have been associated with anticonvulsant activities, suggesting potential for further exploration in this area.

Pharmaceutical Development

This compound is being investigated as a lead compound for developing new pharmacological agents. Its structural features are reminiscent of known drugs that target various neurological and psychiatric conditions.

Cancer Research

Research indicates that derivatives of compounds containing piperidine rings have shown anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar properties.

Case Study 1: Neuropharmacological Effects

A study explored the effects of piperidine derivatives on neurotransmitter receptors, revealing that certain modifications could enhance binding affinity and efficacy at serotonin receptors. This suggests potential applications in treating depression and anxiety disorders.

Case Study 2: Anticancer Activity

In vitro assays conducted on cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity, with significant inhibition of cell proliferation observed at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminophenoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing various biochemical pathways. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Positional Isomers on the Piperidine Ring

- tert-Butyl 3-(2-aminophenoxy)piperidine-1-carboxylate (CAS: 1464091-56-2): Substituent moved from the 4- to the 3-position on the piperidine ring.

Amino Substituent Position on the Phenyl Ring

- tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate: Amino group in the para position on the phenyl ring versus ortho. Para-substitution reduces steric hindrance and modifies electronic effects (e.g., resonance), which may influence solubility and reactivity .

Functional Group Modifications

Aminoethoxy vs. Aminophenoxy Substituents

- tert-Butyl 4-(2-aminoethoxy)piperidine-1-carboxylate (CAS: 442126-36-5): Replaces the phenoxy group with an aminoethoxy chain.

Phosphoryl-Containing Analogs

- tert-Butyl 4-(2-(diphenoxyphosphoryl)ethyl)piperidine-1-carboxylate: Incorporates a diphenoxyphosphoryl group, enabling stronger hydrogen bonding and metal coordination. Such derivatives are often utilized in enzyme inhibition studies (e.g., phosphatase inhibitors) .

Structural Analogues in Drug Development

Fluorinated Derivatives

- tert-Butyl 4-(3-fluoro-2-methyl-6-nitrophenylamino)piperidine-1-carboxylate (BP 30371): Fluorine introduction enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .

Macrocylic and Bicyclic Derivatives

- tert-Butyl 3-(2-aminophenoxy)-8-azabicyclo[3.2.1]octane-8-carboxylate: Bicyclic structures impose rigidity, improving selectivity for target receptors (e.g., GPCRs) .

Comparative Data Table

Biological Activity

Tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, with the CAS number 690632-14-5, features a piperidine ring substituted with an aminophenoxy group and a tert-butyl ester. This structure is crucial for its interaction with biological targets.

The compound acts primarily as an inhibitor of specific enzymes involved in various biochemical pathways. Its mechanism includes:

- Enzyme Inhibition : It binds to the active sites of target enzymes, preventing substrate binding and subsequent catalytic activity.

- Protein Interactions : The compound has been studied for its ability to modulate protein interactions, particularly in cancer biology where it may influence tumor growth and metastasis.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer therapy:

- IDO1 Inhibition : The compound has been evaluated for its efficacy in degrading indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune evasion. A study reported a degradation potency (DC50) of 0.34 µM, indicating strong activity against IDO1 in glioblastoma cell lines .

- Cell Viability Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent:

- Broad-Spectrum Activity : Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 25 µg/mL depending on the bacterial strain .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring or the phenoxy group can significantly alter biological activity. For instance, substituents on the phenyl ring can enhance enzyme binding affinity or alter pharmacokinetic properties.

| Compound Variant | DC50 (µM) | Dmax (%) | Comments |

|---|---|---|---|

| Original Compound | 0.34 | 79 | Strong IDO1 degradation |

| Variant A | >10 | <10 | Reduced potency |

| Variant B | 0.007 | 51 | Enhanced efficacy |

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Study on IDO1 Degraders : Research focused on optimizing IDO1 degraders revealed that slight modifications in linker structures could lead to significant changes in degradation efficiency .

- Antimicrobial Testing : A series of compounds related to this compound were tested for antimicrobial properties, showing promising results against resistant strains of bacteria .

- Pharmacological Profiles : A comprehensive evaluation of pharmacological profiles indicated that compounds with specific substitutions exhibited enhanced biological activities, making them suitable candidates for further development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and protection/deprotection strategies. For example, tert-butyl carbamate protection of piperidine derivatives is common, followed by coupling with 2-aminophenol under basic conditions. Optimization can involve:

- Catalyst Screening : Use of mild bases (e.g., K₂CO₃) to minimize side reactions .

- Temperature Control : Reactions at 0–25°C to prevent decomposition of sensitive intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing This compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for the tert-butyl group (δ ~1.4 ppm in ¹H; δ ~28 ppm and ~80 ppm in ¹³C) and the aromatic protons (δ 6.5–7.5 ppm) from the 2-aminophenoxy moiety .

- IR Spectroscopy : Look for N-H stretches (~3300 cm⁻¹) and carbonyl peaks (~1680 cm⁻¹) from the carbamate group .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., m/z 293.16 for C₁₆H₂₄N₂O₃⁺) .

Q. What safety protocols should be implemented when handling This compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as chronic toxicity data are unavailable .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling be utilized to predict the reactivity of This compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry to identify electrophilic centers (e.g., carbamate carbonyl) susceptible to nucleophilic attack .

- Transition State Analysis : Simulate reaction pathways (e.g., SN2 mechanisms) using software like Gaussian or ORCA to predict activation energies .

- Solvent Effects : Apply continuum solvation models (e.g., COSMO) to assess how polar aprotic solvents (e.g., DMF) enhance reaction rates .

Q. What strategies are recommended for resolving contradictory crystallographic data when determining the molecular structure of This compound?

- Methodological Answer :

- Twinning Analysis : Use SHELXL to refine twinned crystals by partitioning overlapping reflections .

- Disorder Modeling : Apply PART instructions in SHELX to resolve disordered tert-butyl or piperidine groups .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What experimental approaches can elucidate the biological interaction mechanisms of This compound with enzyme targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) with immobilized enzymes .

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding pockets .

- Mutagenesis Studies : Replace key residues (e.g., catalytic lysine) to validate interaction sites via activity assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for This compound?

- Methodological Answer :

- Reproducibility Checks : Repeat experiments under identical conditions (solvent purity, temperature) .

- Hansen Solubility Parameters : Calculate HSP values to rationalize solvent compatibility .

- Particle Size Analysis : Use dynamic light scattering (DLS) to assess how crystallinity affects solubility .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 292.38 g/mol | |

| Melting Point | Not reported (decomposes above 150°C) | |

| Key IR Peaks | 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) | |

| Preferred Solvent (NMR) | CDCl₃ or DMSO-d₆ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.